(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide
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Description
(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis Applications
Sulfonamide derivatives like N-Cyano-N-phenyl-p-methylbenzenesulfonamide have been utilized in electrophilic cyanation reactions for the synthesis of various benzonitriles from (hetero)aryl bromides, demonstrating their utility in creating pharmaceutically relevant intermediates and chemoselective cyanation processes (Anbarasan, Neumann, & Beller, 2011). This indicates the potential of similar compounds for facilitating novel synthetic pathways in organic chemistry.
Pharmacological Research
Compounds with the benzenesulfonamide moiety have been evaluated for various biological activities, including their roles as COX-2 inhibitors (Hashimoto, Imamura, Haruta, & Wakitani, 2002), indicating their potential application in the development of anti-inflammatory drugs. Similarly, the investigation of sulfonamide derivatives in anticancer research demonstrates their ability to modulate key pathways in cancer cells, further underscoring the compound's relevance in therapeutic applications (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).
Properties
IUPAC Name |
(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-13-12-15(19(17-13)10-5-9-16)18-22(20,21)11-8-14-6-3-2-4-7-14/h2-4,6-8,11-12,18H,5,10H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYACKQWICONNBZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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